molecular formula C20H24N2O3 B11026620 2-(2-Methoxyphenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

2-(2-Methoxyphenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B11026620
M. Wt: 340.4 g/mol
InChI Key: BGHOLZVUENHNJD-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1-[4-(2-methoxyphenyl)piperazino]-1-ethanone is a complex organic compound characterized by the presence of methoxyphenyl groups and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-1-[4-(2-methoxyphenyl)piperazino]-1-ethanone typically involves multi-step organic reactions. One common method starts with the preparation of 2-methoxyphenylacetic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate reacts with 1-(2-methoxyphenyl)piperazine under basic conditions to yield the target compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of complex organic molecules.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-1-[4-(2-methoxyphenyl)piperazino]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives, depending on the specific substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-methoxyphenyl)-1-[4-(2-methoxyphenyl)piperazino]-1-ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential pharmacological properties. The presence of the piperazine ring suggests that it may interact with biological receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise molecular structures.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-1-[4-(2-methoxyphenyl)piperazino]-1-ethanone involves its interaction with molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to specific receptors in the nervous system. This binding can modulate the activity of these receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyphenyl isocyanate
  • 2-Methoxyphenylacetic acid
  • 1-(2-Methoxyphenyl)piperazine

Uniqueness

Compared to similar compounds, 2-(2-methoxyphenyl)-1-[4-(2-methoxyphenyl)piperazino]-1-ethanone is unique due to the combination of methoxyphenyl groups and a piperazine ring within the same molecule. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C20H24N2O3/c1-24-18-9-5-3-7-16(18)15-20(23)22-13-11-21(12-14-22)17-8-4-6-10-19(17)25-2/h3-10H,11-15H2,1-2H3

InChI Key

BGHOLZVUENHNJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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